

Comprehensive Application Notes and Protocols for Apitolisib (GDC-0980) Enzymatic Activity Assays

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Compound Focus: Apitolisib

CAS No.: 1032754-93-0

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Introduction and Mechanism of Action

Apitolisib (GDC-0980, RG7422) is a **potent, dual-acting small molecule inhibitor** that simultaneously targets Class I phosphatidylinositol-3-kinase (PI3K) and mammalian target of rapamycin (mTOR) kinase, key components of the frequently dysregulated PI3K/AKT/mTOR signaling pathway in cancer [1] [2]. This dual inhibition is strategically designed to overcome the limitations of targeting individual pathway components by more completely suppressing oncogenic signaling and preventing compensatory activation mechanisms that often lead to treatment resistance [3]. **Apitolisib** demonstrates **nanomolar potency** against all Class I PI3K isoforms (α , β , δ , γ) and mTOR, making it a valuable tool for investigating PI3K/mTOR pathway biology and a candidate for therapeutic development in various malignancies [4] [5].

The following application notes provide detailed protocols for evaluating **Apitolisib**'s enzymatic activity, cellular efficacy, and pathway modulation, enabling robust preclinical assessment of this dual inhibitor.

Biochemical Assays: Direct Enzyme Inhibition

Class I PI3K Isoform Inhibition Assay

Principle: This fluorescence polarization (FP) assay measures **Apitolisib**'s inhibition of PI3K lipid kinase activity by monitoring the displacement of fluorescently labeled PIP3 from the GRP-1 detector protein [4] [5].

Protocol:

- **Reaction Setup:**

- Prepare assay buffer: 10 mM Tris-HCl (pH 7.5), 4 mM MgCl₂, 50 mM NaCl, 0.05% Chaps, 1 mM DTT, 5% glycerol, and 2% DMSO.
- Add 25 μM ATP and 9.75 μM PIP2 substrate.
- Introduce individual Class I PI3K isoforms at specified concentrations: **PI3Kα/β at 60 ng/mL**, **PI3Kδ at 45 ng/mL**, and **PI3Kγ at 8 ng/mL**.
- Incubate with serially diluted **Apitolisib** (typically 0.1 nM to 10 μM) for 30 minutes at 25°C.

- **Reaction Termination and Detection:**

- Stop the reaction by adding EDTA to a final concentration of 9 mM.
- Add detection mix containing 4.5 nM TAMRA-labeled PIP3 and 4.2 μg/mL GRP-1 pleckstrin homology domain protein.
- Measure fluorescence polarization (FP) using a compatible plate reader (e.g., Envision).

- **Data Analysis:** Calculate IC₅₀ values by fitting the dose-response curve data to a 4-parameter equation. Percent inhibition is determined by the decrease in FP signal, which correlates with reduced PIP3 production [4] [5].

mTOR Kinase Inhibition Assay

Principle: This LanthaScreen FRET assay quantifies **Apitolisib**'s inhibition of mTOR kinase activity by measuring phosphorylation of a GFP-tagged 4E-BP1 substrate, detected using a terbium-labeled anti-phospho-antibody [4] [5].

Protocol:

- **Reaction Setup:**

- Prepare assay buffer: 50 mM HEPES (pH 7.5), 10 mM MnCl₂, 1 mM EGTA, 1 mM DTT, 0.01% Tween-20, and 1% DMSO.

- Add 0.25 nM human recombinant mTOR (amino acids 1360-2549), 400 nM GFP-4E-BP1 substrate, and 8 μ M ATP.
 - Incubate with serially diluted **Apitolisib** for 30 minutes at room temperature.
- **Reaction Termination and Detection:**
 - Stop the reaction by adding 10 mM EDTA and 2 nM Tb-anti-p4E-BP1 (Thr37/46) antibody.
 - Measure fluorescence resonance energy transfer (FRET) between the Tb-donor and GFP-acceptor.
 - **Data Analysis:** Fit dose-response data to an equation for competitive tight-binding inhibition. The apparent K_i (inhibition constant) is calculated using the determined K_m for ATP (6.1 μ M) [4] [5].

Summary of Biochemical Inhibition Data

Table 1: Potency of **Apitolisib** against PI3K isoforms and mTOR in cell-free systems

Target Enzyme	Potency (IC ₅₀ or K _i)	Assay Type	Reference
PI3K α (p110 α)	IC ₅₀ = 5 nM	Fluorescence Polarization	[4] [5]
PI3K β (p110 β)	IC ₅₀ = 27 nM	Fluorescence Polarization	[4] [5]
PI3K δ (p110 δ)	IC ₅₀ = 7 nM	Fluorescence Polarization	[4] [5]
PI3K γ (p110 γ)	IC ₅₀ = 14 nM	Fluorescence Polarization	[4] [5]
mTOR	K _i = 17 nM	LanthaScreen FRET	[4] [5]

Cellular Assays: Functional and Phenotypic Effects

Cell Proliferation and Viability Assay

Principle: This assay evaluates the antiproliferative effects of **Apitolisib** by quantifying ATP levels in viable cells, serving as a surrogate for cell viability and proliferation [4] [5] [3].

Protocol:**• Cell Culture:**

- Culture cancer cell lines (e.g., PC3 prostate cancer, MCF7.1 breast cancer) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM glutamine, and antibiotics.
- Maintain cells at 37°C in a 5% CO₂ humidified atmosphere.

• Compound Treatment:

- Seed cells in 384-well plates at optimized densities (e.g., 1,000-3,000 cells/well) and allow to adhere overnight.
- Treat cells with a dose range of **Apitolisib** (e.g., 0.001 to 10 μM) for 72-96 hours, maintaining a final DMSO concentration of ≤0.5%.

• Viability Quantification:

- Add CellTiter-Glo reagent to each well to lyse cells and generate a luminescent signal proportional to ATP concentration.
- Measure luminescence using a plate reader (e.g., Analyst HT).
- Calculate IC₅₀ values by fitting dose-response data to a 4-parameter logistic model.

Typical Results: **Apitolisib** inhibits proliferation with IC₅₀ values of **307 nM in PC3 cells** and **255 nM in MCF7.1 cells** [4] [5].

Pathway Modulation Analysis by Western Blot

Principle: Western blotting assesses **Apitolisib**'s on-target engagement by measuring reduced phosphorylation of downstream effector proteins in the PI3K/AKT/mTOR pathway [6] [3].

Protocol:**• Cell Treatment and Lysis:**

- Treat cells (e.g., glioblastoma A-172, U-118-MG, or cholangiocarcinoma SNU478, SNU1196) with **Apitolisib** (e.g., 0.1-20 μM) for 2-24 hours.
- Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

• Protein Detection:

- Separate proteins by SDS-PAGE and transfer to PVDF membranes.
- Probe membranes with antibodies against:
 - **Phospho-Akt (Ser473)**
 - **Phospho-mTOR (Ser2448)**
 - **Phospho-S6K1 (Thr389)**
 - **Total protein counterparts** (for loading normalization).
- **Data Analysis:** Visualize bands using chemiluminescence and quantify densitometry. Successful pathway inhibition is indicated by **dose-dependent reduction in phosphorylation** of these markers [6] [3].

Apoptosis Detection Assay

Principle: Flow cytometry with Annexin V/propidium iodide (PI) staining quantifies **Apitolisib**-induced apoptosis [3].

Protocol:

- **Cell Treatment and Staining:**
 - Treat cells with **Apitolisib** (e.g., 10-20 μM) for 24-48 hours.
 - Harvest cells, wash with PBS, and resuspend in binding buffer.
 - Stain with Annexin V-FITC and PI for 15 minutes in the dark.
- **Flow Cytometry Analysis:**
 - Analyze cells using a flow cytometer within 1 hour.
 - Distinguish cell populations:
 - **Viable cells:** Annexin V⁻/PI⁻
 - **Early apoptotic cells:** Annexin V⁺/PI⁻
 - **Late apoptotic/necrotic cells:** Annexin V⁺/PI⁺

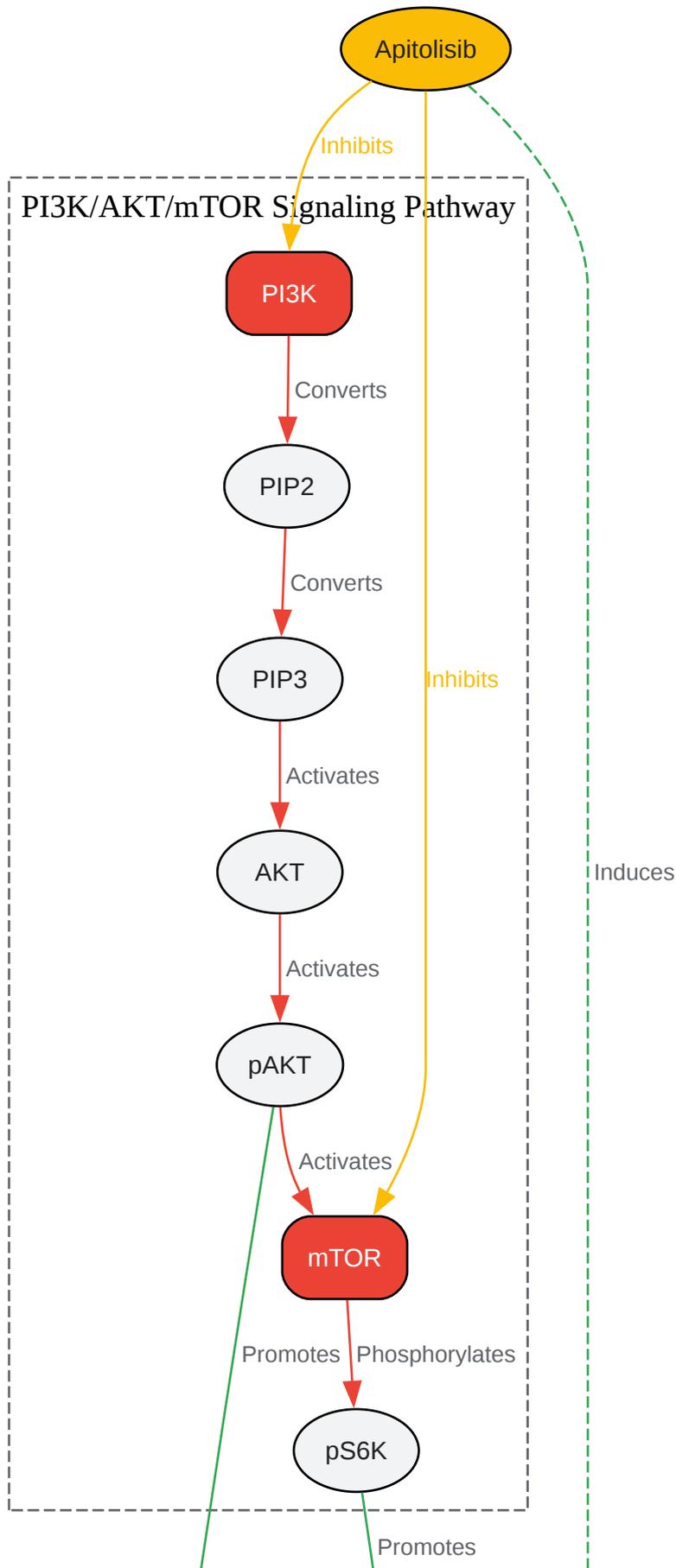
Typical Results: In A-172 glioblastoma cells, 20 μM **Apitolisib** for 48 hours induced apoptosis in **46.47% of cells** (combined early and late apoptotic) [3].

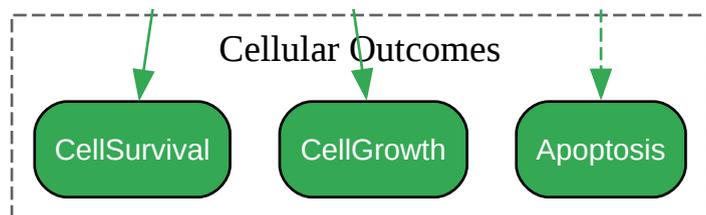
Summary of Cellular Activity Data

Table 2: Cellular activity profile of **Apitolisib** in various models

Cell Line / Model	Assay Type	Result / IC ₅₀	Reference
PC3 (Prostate Cancer)	Antiproliferation	IC ₅₀ = 307 nM	[4] [5]
MCF7.1 (Breast Cancer)	Antiproliferation	IC ₅₀ = 255 nM	[4] [5]
A-172 (Glioblastoma)	Apoptosis Induction	46.5% apoptosis at 20 µM, 48h	[3]
U-118-MG (Glioblastoma)	Apoptosis Induction	7.7% apoptosis at 20 µM, 48h	[3]
SNU478 (Cholangiocarcinoma)	Pathway Modulation	Reduced pAkt, pS6K1, pmTOR	[6]
PC3 Xenograft (Mouse)	<i>In Vivo</i> Efficacy	Tumor growth delay at 1 mg/kg, po, qd	[5]

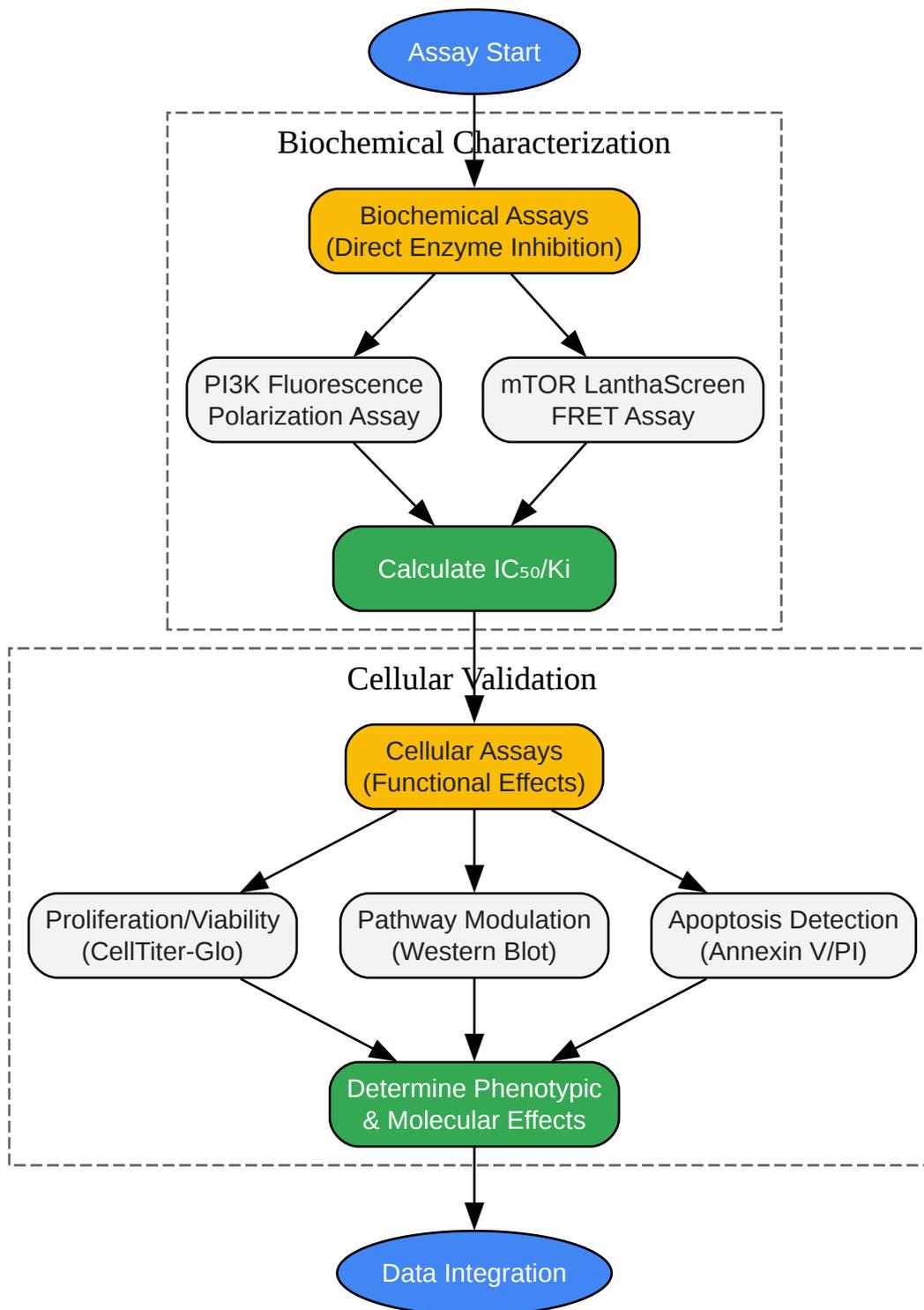
Experimental Workflow and Pathway Diagrams





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Diagram 1: Mechanism of **Apitolisib** action on the PI3K/AKT/mTOR signaling pathway. **Apitolisib** (yellow) directly inhibits PI3K and mTOR (red), blocking downstream signaling that promotes cell growth and survival (green), thereby inducing apoptosis.



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Diagram 2: Comprehensive experimental workflow for profiling **Apitolisib** activity, from biochemical enzyme inhibition to functional cellular effects.

Key Considerations for Experimental Design

- **Biomarker Analysis for Translational Studies:** When planning *in vivo* studies or analyzing clinical translatability, note that $\geq 35\text{-}45\%$ **inhibition of phosphorylated AKT (pAkt)** is required to trigger tumor shrinkage, while **constant pAkt inhibition of 61-65%** is needed for tumor stasis, based on PK-PD-efficacy modeling [7].
- **Interpreting Cellular Sensitivity:** Cellular potency (IC_{50}) is typically 10- to 50-fold lower than enzymatic potency due to factors like cell permeability, efflux, and compensatory pathways. Significant variation exists between cell lines, influenced by **PIK3CA mutation status, PTEN expression, and pathway dependency** [4] [5] [3].
- **Combination Strategies: Apitolisib** shows **synergistic effects** with conventional chemotherapies like gemcitabine and cisplatin in cholangiocarcinoma models [6]. For resistant cells, continuing **Apitolisib** with addition of agents like Vorinostat may control hyperproliferation [8].

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